molecular formula C7H13NO B2398230 [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol CAS No. 2408935-97-5

[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol

Cat. No. B2398230
M. Wt: 127.187
InChI Key: ZAZVRHIVJQPYHK-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol” is a chemical compound with the CAS Number: 2408935-97-5 . It has a molecular weight of 127.19 . The compound is stored at 4 degrees Celsius and is in the form of an oil . Its IUPAC name is ( (1R,2S)-1- (aminomethyl)-2-vinylcyclopropyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 127.19 . The compound should be stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVRHIVJQPYHK-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol

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